2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
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Overview
Description
2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a triazolo-thiadiazole core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furyl hydrazine with 2-methoxybenzoyl chloride to form an intermediate hydrazide. This intermediate is then reacted with thiocarbonyl diimidazole to form the triazolo-thiadiazole ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of a nitro group yields an amine.
Scientific Research Applications
2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activity, it is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves its interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, leading to apoptosis . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but lacks the furan and methoxyphenyl groups.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a different ring fusion pattern.
Uniqueness
The uniqueness of 2-[3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity, while the methoxyphenyl group contributes to its biological activity.
Properties
Molecular Formula |
C14H10N4O2S |
---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10N4O2S/c1-19-10-6-3-2-5-9(10)13-17-18-12(11-7-4-8-20-11)15-16-14(18)21-13/h2-8H,1H3 |
InChI Key |
SDWLAGHWNNOGKY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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